molecular formula C8H4F3N3O B061860 1-(trifluoroacetyl)-1H-benzotriazole CAS No. 183266-61-7

1-(trifluoroacetyl)-1H-benzotriazole

Cat. No. B061860
M. Wt: 215.13 g/mol
InChI Key: GVQIQOIKWUOEJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(trifluoroacetyl)-1H-benzotriazole derivatives and related compounds has been a subject of continuous exploration. For instance, Liu et al. (2004) synthesized a compound by condensing 1H-benzotriazol-1-acetic acid hydrazide with 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione, further forming complexes with metals like Zn(II), Cu(II), and Ni(II) through a refluxing process in ethanol (Liu, 2004).

Molecular Structure Analysis

The molecular structure of 1-(trifluoroacetyl)-1H-benzotriazole and its derivatives has been studied through various analytical techniques, including NMR, IR spectroscopy, and X-ray crystallography. Krawczyk and Gdaniec (2005) discovered a new polymorph of 1H-benzotriazole, providing insights into its structural intricacies through N—H⋯N hydrogen bonds forming supramolecular macrocycles (Krawczyk & Gdaniec, 2005).

Chemical Reactions and Properties

The reactivity of 1-(trifluoroacetyl)-1H-benzotriazole with other compounds leads to the formation of various derivatives, demonstrating its versatility in chemical synthesis. For example, reactions facilitated by trifluoroacetic acid have been used to synthesize 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, showcasing the compound's role in promoting selective and eco-compatible synthesis processes (Mohammadizadeh & Taghavi, 2011).

Physical Properties Analysis

The physical properties of 1-(trifluoroacetyl)-1H-benzotriazole, such as melting point, density, and solubility, are crucial for its handling and application in synthesis. The polymorphic nature of benzotriazoles, including variations in melting points and densities, has implications for their stability and reactivity under different conditions (Krawczyk & Gdaniec, 2005).

Chemical Properties Analysis

The chemical properties, including the reactivity with various functional groups and the ability to form complexes with metals, underline the compound's utility in synthesizing novel materials. The coordination chemistry of 1-(trifluoroacetyl)-1H-benzotriazole derivatives, as seen in the formation of tridentate ligand complexes, illustrates the chemical versatility and potential applications of these compounds (Liu, 2004).

Scientific Research Applications

Phototransformation Mechanisms

1H-benzotriazole, a related compound of 1-(trifluoroacetyl)-1H-benzotriazole, has been studied for its phototransformation mechanisms. Wu et al. (2021) used compound-specific isotope analysis (CSIA) to characterize the phototransformation of 1H-benzotriazole in aquatic environments. They identified two pathways: direct photolysis and indirect photolysis induced by OH radicals. The study provides insights into tracking the degradation of 1H-benzotriazole in aquatic settings (Wu et al., 2021).

Synthesis and Chemical Applications

In a study on the synthesis of azetidinones, ethyl-1H-benzotriazol-1-acetate was prepared by reacting 1H-benzotriazole with ethyl bromoacetate. This compound is used as an intermediate in the synthesis of antifungal azetidinones (Toraskar et al., 2009). This research illustrates the utility of benzotriazole derivatives in the development of novel pharmaceutical compounds (Toraskar et al., 2009).

Environmental Fate and Degradation

1H-benzotriazole, a close relative of 1-(trifluoroacetyl)-1H-benzotriazole, is frequently found in the environment due to its widespread use and poor biodegradability. Research by Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, providing important insights into their environmental fate and transformation products (Huntscha et al., 2014).

Photocatalytic Degradation

Ye et al. (2018) investigated the degradation of 1H-benzotriazole using ultraviolet activating persulfate. This study offers an understanding of the mechanisms involved in the degradation process and the formation of intermediate products. It contributes to the development of effective methods for removing such compounds from wastewater (Ye et al., 2018).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. For example, some trifluoroacetyl compounds can be harmful if swallowed or cause skin irritation .

Future Directions

The future directions in the study of a specific compound like “1-(trifluoroacetyl)-1H-benzotriazole” would depend on the interest in its potential applications in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQIQOIKWUOEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391764
Record name 1-(trifluoroacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(trifluoroacetyl)-1H-benzotriazole

CAS RN

183266-61-7
Record name 1-(trifluoroacetyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trifluoroacetyl)benzotriazole
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